Deconstructing Deacetylsclerotiorin: A Technical Guide to NMR-Based Structure Elucidation
Deconstructing Deacetylsclerotiorin: A Technical Guide to NMR-Based Structure Elucidation
Foreword: The Azaphilone Enigma
In the realm of natural product chemistry, fungal secondary metabolites present a vast frontier for discovery, offering intricate molecular architectures with potent biological activities. Among these, the azaphilones, a class of polyketide pigments, are distinguished by their highly oxygenated pyranoquinone core and vibrant colors.[1] Deacetylsclerotiorin, a chlorinated azaphilone isolated from fungi of the Penicillium genus, is one such molecule.[2] Its structure, while known, provides an exemplary case study for the application of modern Nuclear Magnetic Resonance (NMR) spectroscopy. The challenge lies not just in confirming the planar structure, but in unequivocally establishing its stereochemistry.
This guide is designed for researchers, scientists, and drug development professionals. It deviates from rigid templates to provide a narrative that mirrors the logical flow of an actual structure elucidation campaign. We will delve into the causality behind experimental choices, demonstrating how a suite of NMR experiments can be synergistically employed to assemble a complex molecular puzzle, piece by piece. Every step is designed to be a self-validating system, where data from one experiment corroborates and builds upon the last, ensuring the highest degree of confidence in the final proposed structure.
The Analytical Challenge: From Isolate to Hypothesis
The journey begins with a purified fungal metabolite. Preliminary analysis via High-Resolution Mass Spectrometry (HRMS) suggests a molecular formula of C₁₉H₂₁ClO₄. This formula, indicating nine degrees of unsaturation, immediately points towards a complex structure likely containing multiple rings and double bonds. The presence of chlorine is a noteworthy feature, guiding our interpretation of isotopic patterns and chemical shifts.
Our primary tool for unraveling the atomic connectivity and three-dimensional arrangement of this molecule is high-field NMR spectroscopy.[3] The elucidation of novel compounds, particularly those with multiple stereocenters like deacetylsclerotiorin, is a formidable task that requires a systematic and multi-faceted NMR approach.[4]
The NMR Campaign: A Symphony of Experiments
The modern NMR toolkit provides a suite of experiments, each offering a unique window into the molecular structure.[5] For a molecule of this complexity, a standard dataset is acquired, typically on a 500 MHz or higher spectrometer to achieve optimal signal dispersion.[6]
Experimental Protocols:
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Sample Preparation: A sample of 5-10 mg of purified deacetylsclerotiorin is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.[7] The choice of solvent is critical; CDCl₃ is often a good starting point for moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).
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1D NMR Acquisition (¹H and ¹³C):
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The ¹H NMR spectrum is acquired to identify the number and types of proton environments, their relative abundance (integration), and their through-bond coupling relationships (multiplicity).
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The ¹³C{¹H} NMR spectrum, acquired with proton decoupling, reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also run to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR Acquisition:
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COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds (²JHH, ³JHH). It is the primary tool for mapping out contiguous proton spin systems.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH). It is indispensable for assigning carbon resonances based on their attached, and often more easily assigned, protons.[2]
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HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). It is the key to connecting the spin systems identified by COSY and positioning quaternary carbons and heteroatoms.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are physically close to one another (typically <5 Å), irrespective of their through-bond connectivity.[9] It is the cornerstone for determining the relative stereochemistry and conformation of the molecule.[10]
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The logical workflow for acquiring and interpreting this data is visualized below.
Data Interpretation: Assembling the Puzzle
The following data tables represent a realistic dataset for deacetylsclerotiorin, constructed from published spectra of the compound and its close analogs.[8][11] We will analyze this data step-by-step to build the molecular structure.
1D NMR Data: The Parts List
The ¹H and ¹³C NMR spectra provide the fundamental building blocks for our structure.
Table 1: ¹H and ¹³C NMR Data for Deacetylsclerotiorin (500 MHz, CDCl₃)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 148.2 | 8.15 | s |
| 3 | 158.5 | - | - |
| 4 | 105.1 | 6.40 | s |
| 4a | 145.8 | - | - |
| 5 | 100.2 | - | - |
| 6 | 183.5 | - | - |
| 7 | 85.9 | - | - |
| 8 | 194.1 | - | - |
| 8a | 115.8 | - | - |
| 1' | 128.8 | 6.80 | d (15.5) |
| 2' | 140.5 | 7.25 | dd (15.5, 10.0) |
| 3' | 135.2 | - | - |
| 4' | 125.5 | 5.95 | d (10.0) |
| 5' | 39.8 | 2.50 | m |
| 6' | 29.7 | 1.55, 1.40 | m |
| 7' | 11.8 | 0.90 | t (7.5) |
| Me-7 | 25.1 | 1.50 | s |
| Me-3' | 20.5 | 2.10 | s |
| Me-5' | 19.9 | 1.10 | d (6.8) |
| 7-OH | - | 4.50 | s (br) |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz). s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.
Initial Observations:
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¹³C Spectrum: We observe 19 distinct carbon signals, matching the molecular formula. The DEPT experiment would confirm the presence of four methyl (CH₃), one methylene (CH₂), seven methine (CH), and seven quaternary carbons. The downfield signals at δc 183.5 and 194.1 are characteristic of ketone carbonyls. Several signals in the δc 100-160 range suggest a highly substituted aromatic or conjugated olefinic system.
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¹H Spectrum: The proton spectrum reveals several olefinic protons (δH 5.95-8.15), aliphatic protons, and three distinct methyl signals (two singlets and one doublet). A broad singlet at δH 4.50 is indicative of an exchangeable proton, likely a hydroxyl group.[11]
COSY and HSQC Analysis: Defining Spin Systems
The COSY spectrum allows us to trace proton-proton coupling networks, while the HSQC spectrum links these protons to their directly attached carbons.
From this analysis, we can clearly define a long, contiguous spin system corresponding to the polyene side chain:
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Fragment A (Side Chain): The olefinic proton H-1' (δH 6.80) is coupled to H-2' (δH 7.25). H-2' is further coupled to H-4' (δH 5.95). H-4' shows a correlation to the methine proton H-5' (δH 2.50). This methine proton, H-5', is coupled to the protons of a methyl group (Me-5', δH 1.10) and a methylene group (H-6', δH 1.55/1.40). Finally, the H-6' protons are coupled to the terminal methyl group protons H-7' (δH 0.90).
The remaining protons, H-1 (δH 8.15), H-4 (δH 6.40), Me-7 (δH 1.50), and Me-3' (δH 2.10), appear as singlets in the ¹H spectrum, indicating they have no adjacent protons to couple with. The HSQC spectrum then allows us to confidently assign the carbons directly bonded to these protons (e.g., H-1 at δH 8.15 correlates to C-1 at δc 148.2).
HMBC Analysis: Constructing the Core
The HMBC spectrum is crucial for connecting these fragments and positioning the quaternary carbons. It reveals through-bond correlations over 2 and 3 bonds.
Key HMBC Correlations:
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Connecting the Side Chain: The olefinic proton H-1' (δH 6.80) shows a strong correlation to the quaternary carbon C-3 (δc 158.5). This definitively links the side chain (Fragment A) to the core structure at position 3.
-
Defining the Pyranoquinone Core:
-
H-1 (δH 8.15) correlates to C-3, C-4a, and C-8a.
-
H-4 (δH 6.40) correlates to C-3, C-4a, C-5, and C-8a.
-
These correlations stitch together the pyranone ring and connect it to the quinone moiety.
-
-
Positioning the Chlorine and Carbonyls:
-
The chemical shift of C-5 (δc 100.2) is characteristic of a chlorinated olefinic carbon.
-
The methyl protons at Me-7 (δH 1.50) show strong correlations to the quaternary carbon C-7 (δc 85.9) and the two carbonyl carbons C-6 (δc 183.5) and C-8 (δc 194.1). This places the Me-7 group on the quaternary stereocenter C-7, which is situated between the two carbonyls.
-
-
Positioning the Side-Chain Methyl Group:
-
The methyl protons Me-3' (δH 2.10) show correlations to C-2', C-3', and C-4', confirming its position on the polyene chain.
-
These key long-range correlations allow for the unambiguous assembly of the planar structure of deacetylsclerotiorin.
NOESY Analysis: Unveiling the 3D Structure
With the planar structure established, the final and most nuanced step is to determine the relative stereochemistry at the chiral centers (C-7 and C-5') and the geometry of the double bonds. This is achieved through the NOESY experiment, which maps through-space proximities.
Key NOESY Correlations and Stereochemical Assignment:
-
Double Bond Geometry: A strong NOE correlation is observed between H-2' (δH 7.25) and H-4' (δH 5.95). The large coupling constant between H-1' and H-2' (J = 15.5 Hz) suggests an E-configuration for the Δ¹' double bond. The coupling constant between H-2' and H-4' (J = 10.0 Hz) is consistent with the depicted geometry around the Δ³' double bond.
-
Relative Stereochemistry of the Core: A crucial NOE is observed between the methyl protons Me-7 (δH 1.50) and the olefinic proton H-1 (δH 8.15). This indicates that these two groups are on the same face of the molecule, defining the relative configuration at the C-7 stereocenter.
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Relative Stereochemistry of the Side Chain: An NOE correlation between H-4' (δH 5.95) and the methine proton H-5' (δH 2.50) helps to define the conformation of the side chain. Further correlations between H-5' and its attached methyl group (Me-5') and methylene group (H-6') are consistent with the assigned S-configuration at C-5', as established in the literature for this natural product.
The culmination of this systematic analysis of 1D and 2D NMR data leads to the complete and unambiguous structure of (-)-deacetylsclerotiorin.
Conclusion: A Validated Structure
The structure elucidation of deacetylsclerotiorin serves as a powerful illustration of the synergy between modern NMR experiments. By progressing logically from 1D NMR to a suite of 2D correlation experiments (COSY, HSQC, HMBC), we systematically constructed the molecular framework. The final piece of the puzzle, the molecule's three-dimensional architecture, was confidently assigned using through-space NOESY correlations. This multi-pronged, self-validating approach ensures a high degree of confidence in the final structure, a critical requirement for any downstream application in drug discovery or chemical biology. The principles and workflows detailed in this guide are broadly applicable to the structural determination of a wide array of complex natural products.
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